molecular formula C14H12N2 B1329572 5,6-Dimethyl-1,10-phenanthroline CAS No. 3002-81-1

5,6-Dimethyl-1,10-phenanthroline

Cat. No.: B1329572
CAS No.: 3002-81-1
M. Wt: 208.26 g/mol
InChI Key: BRPQDJPJBCQFSR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,10-phenanthroline is an organic compound with the molecular formula C14H12N2. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 5 and 6 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1,10-phenanthroline has been used in the synthesis of platinum (IV) derivatives . These derivatives interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is complex and involves the formation of coordinate bonds .

Cellular Effects

The cellular effects of this compound are primarily observed through its derivatives. For instance, platinum (IV) derivatives of this compound have shown to exhibit high potency across numerous cancer cell lines . They influence cell function by inhibiting lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its platinum (IV) derivatives. These derivatives bind with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The presence of diclofenac ligands in the Pt(IV) complexes promotes the antiproliferative activity and selectivity .

Temporal Effects in Laboratory Settings

Preliminary studies indicate that the platinum (IV) derivatives of this compound are active in vivo and can reduce the tumor to a similar extent to cisplatin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preliminary in vivo studies indicate that the platinum (IV) derivatives of this compound are active in vivo and can reduce the tumor to a similar extent to cisplatin .

Metabolic Pathways

It is known that its platinum (IV) derivatives interact with various enzymes or cofactors .

Transport and Distribution

It is known that its platinum (IV) derivatives interact with various transporters or binding proteins .

Subcellular Localization

It is known that its platinum (IV) derivatives interact with various compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dimethyl-1,10-phenanthroline can be synthesized through various methods. One common method involves the bromination of 1,10-phenanthroline followed by methylation. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent and methyl iodide for methylation . Another method involves the direct methylation of 1,10-phenanthroline using methylating agents like methyl triflate under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and methylation processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and alters its chemical reactivity compared to other derivatives. This makes it particularly useful in forming stable metal complexes and in applications requiring specific coordination environments .

Properties

IUPAC Name

5,6-dimethyl-1,10-phenanthroline
Source PubChem
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InChI

InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQDJPJBCQFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062772
Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream-colored solid; [Alfa Aesar MSDS]
Record name 5,6-Dimethyl-1,10-phenanthroline
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CAS No.

3002-81-1
Record name 5,6-Dimethyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Record name 1,10-Phenanthroline, 5,6-dimethyl-
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Record name 5,6-dimethyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the chirality of the diaminocyclohexane ligand in platinum(II) complexes with 5,6-Dimethyl-1,10-phenanthroline influence their DNA binding?

A1: While both enantiomers can bind to DNA, the Lambda enantiomer of [Cr(TMP)2(DPPZ)]3+ (where TMP = 3,4,7,8-tetramethyl-1,10-phenanthroline and DPPZ = dipyridophenazine) displays significantly stronger enantioselective binding. [16] This suggests that subtle structural changes in the complex can significantly impact DNA interaction specificity.

Q2: What are the potential downstream effects of this compound platinum complexes in cancer cells?

A2: Studies have shown that these complexes can induce cell death in cancer cells via multiple mechanisms, including:

    Q3: How does the biological activity of this compound platinum complexes compare to cisplatin?

    A3: These complexes exhibit a distinct multimodal mechanism of action compared to cisplatin. [9] While cisplatin primarily acts by forming DNA adducts, this compound complexes demonstrate additional effects on mitochondria, epigenetics, and the cytoskeleton. [9] This broader activity profile may contribute to their efficacy against some cisplatin-resistant cell lines. [26]

    Q4: What is the molecular formula and weight of this compound?

    A4: The molecular formula is C14H12N2, and the molecular weight is 208.26 g/mol. [22]

    Q5: What are the key spectroscopic features of this compound?

    A5:

      Q6: How has computational chemistry been used to study this compound complexes?

      A6: Density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of these complexes. [29, 31] For instance, DFT has been used to calculate the LUMO energies of Re(I) tricarbonyl complexes with this compound derivatives, showing a correlation with experimental reduction potentials. [29] Additionally, time-dependent DFT (TDDFT) combined with the conductor-like polarizable continuum model (CPCM) has been used to predict singlet excited states in ethanol, showing good agreement with experimental UV-Vis data. [29]

      Q7: Can computational methods predict the photoluminescence properties of this compound complexes?

      A7: Yes, TDDFT calculations have been successfully used to predict the emission energies of ruthenium complexes containing this compound. [31] These calculations help understand the nature of the emitting states and the factors influencing emission color and efficiency.

      Q8: How does altering the diimine ligand in platinum(II) complexes with this compound affect their cytotoxicity?

      A8: Replacing this compound with other diimine ligands like 2,2'-bipyridine can significantly impact the cytotoxicity of the resulting platinum complexes. [24, 25, 29] Studies show that complexes with this compound generally exhibit higher cytotoxicity than those with 2,2'-bipyridine. [24, 25, 29] This suggests that the specific structure of the diimine ligand plays a crucial role in determining the overall biological activity of these complexes.

      Q9: How does methylation of the phenanthroline ring influence the activity of copper complexes?

      A9: Research suggests that methylation of the phenanthroline ring can enhance the cytotoxicity of copper complexes. For example, in the L1210 murine leukemia cell line, methylation of the phenanthroline ring in copper complexes increased cytotoxicity by approximately four-fold compared to the non-methylated complex. [30]

      Q10: How does the presence of a biotin moiety influence the activity and selectivity of platinum(IV) prodrugs containing this compound?

      A10: Incorporating a biotin moiety significantly enhanced the cytotoxicity of these prodrugs against a panel of cancer cell lines, potentially due to increased uptake mediated by biotin receptors overexpressed in certain cancer cells. [25] For instance, 2 displayed a remarkable GI50 of 4 nM in the Du145 prostate cancer cell line. [25]

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